molecular formula C6H14N2O B140996 (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine CAS No. 59983-39-0

(S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine

Cat. No.: B140996
CAS No.: 59983-39-0
M. Wt: 130.19 g/mol
InChI Key: BWSIKGOGLDNQBZ-LURJTMIESA-N
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Description

(S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities. The presence of a chiral center in this compound makes it an important compound for asymmetric synthesis and chiral resolution processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine can be achieved through several methods. One common approach involves the use of chiral auxiliaries or catalysts to induce the desired stereochemistry. For example, the compound can be synthesized by the reaction of (S)-2-(methoxymethyl)pyrrolidine with appropriate reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and distillation to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

(S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized pyrrolidines .

Mechanism of Action

The mechanism of action of (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to bind selectively to enantioselective proteins, influencing biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine is unique due to its chiral center and methoxymethyl group, which confer specific stereochemical and functional properties. These features make it valuable for asymmetric synthesis and as a chiral auxiliary in various chemical reactions .

Properties

IUPAC Name

(2S)-2-(methoxymethyl)pyrrolidin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c1-9-5-6-3-2-4-8(6)7/h6H,2-5,7H2,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWSIKGOGLDNQBZ-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCCN1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@@H]1CCCN1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear, light yellow liquid; [Aldrich MSDS]
Record name (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine
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CAS No.

59983-39-0
Record name (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does SAMP facilitate asymmetric synthesis, and what types of molecules can be synthesized using it?

A1: SAMP acts as a chiral auxiliary by temporarily attaching to a prochiral substrate. This creates a sterically controlled environment, influencing the stereochemical outcome of subsequent reactions. [, ] This strategy is particularly useful for the enantioselective alkylation of aldehydes and cyclic ketones. [] For example, SAMP has been instrumental in synthesizing enantiomerically pure α-silyl ketones, which serve as precursors to various vicinal diols with defined stereochemistry. []

Q2: The papers mention SAMP hydrazones. What are they and why are they significant?

A2: SAMP readily forms hydrazones with aldehydes and ketones. These hydrazones are crucial intermediates in SAMP-mediated asymmetric synthesis. [, ] Upon metalation, SAMP hydrazones form chiral "azaenolates," reactive species that undergo diastereoselective alkylation, establishing a new chiral center in the molecule. []

Q3: What specific advantages does SAMP offer over other chiral auxiliaries?

A3: SAMP demonstrates high diastereoselectivity, leading to products with excellent enantiomeric excess (ee) often exceeding 90%. [, ] This high selectivity, coupled with good chemical yields, makes SAMP a preferred choice. Additionally, its synthesis originates from (S)-proline, a readily available chiral starting material. []

Q4: The synthesis of (R)-boehmeriasin A is mentioned. What is the significance of this particular application?

A4: (R)-boehmeriasin A belongs to the phenanthroquinolizidine alkaloids, a class of natural products with potential medicinal properties. The first asymmetric synthesis of this compound was achieved using SAMP as a key chiral building block, highlighting the potential of SAMP in accessing complex natural product scaffolds. []

Q5: Beyond traditional synthetic applications, are there any novel uses for SAMP being explored?

A5: Recent research explores the use of SAMP hydrazones with transaminase enzymes. This approach offers a new route to chiral β-substituted amines. [] This enzymatic approach expands the utility of SAMP in biocatalytic transformations, showcasing its adaptability in different reaction environments.

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